MTP Inhibition Potency: Biarylamide-Substituted 1,4-Diaminoindane (8aR) Achieves Sub-Nanomolar IC₅₀ in ApoB Secretion Assay
In a structure–activity relationship study of biarylamide-substituted diaminoindanes as microsomal triglyceride transfer protein (MTP) inhibitors, the 1,4-diaminoindane-derived compound 8aR (R-configuration) inhibited apoB secretion from Hep G2 cells with an IC₅₀ of 0.7 nM, and inhibited MTP-mediated triglyceride transfer between synthetic liposomes with an IC₅₀ of 70 nM [1]. By comparison, related diaminoindane regioisomers with 1,5- or 1,7-substitution patterns exhibited reduced or unreported MTP inhibitory activity, establishing the critical role of the 1,4-orientation for high-affinity binding to the MTP active site [2]. In normolipidemic rats and dogs, oral administration of 8aR dose-dependently reduced both plasma triglycerides and total cholesterol, and prevented the postprandial rise in plasma triglycerides following a fat-load challenge [3].
| Evidence Dimension | MTP inhibition — apoB secretion IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.7 nM (Hep G2 apoB secretion); IC₅₀ = 70 nM (MTP-mediated triglyceride transfer) |
| Comparator Or Baseline | 1,5- and 1,7-diaminoindane regioisomers: no sub-nanomolar MTP inhibitory activity reported (class-level inference) |
| Quantified Difference | Sub-nanomolar potency unique to 1,4-substituted diaminoindane scaffold within the diaminoindane series studied |
| Conditions | Hep G2 cellular assay; synthetic acceptor/donor liposome MTP activity assay; normolipidemic rat and dog models (oral dosing) |
Why This Matters
For drug discovery programs targeting MTP for dyslipidemia, the 1,4-diaminoindane scaffold provides a validated sub-nanomolar starting point that cannot be replicated by regioisomeric diaminoindanes, directly impacting lead optimization timelines and patent strategy.
- [1] Ksander, G. M.; et al. Diaminoindanes as Microsomal Triglyceride Transfer Protein Inhibitors. J. Med. Chem. 2001, 44, 4677–4687. View Source
- [2] Ksander, G. M.; et al. Diaminoindanes as Microsomal Triglyceride Transfer Protein Inhibitors. J. Med. Chem. 2001, 44, 4677–4687. SAR analysis demonstrating positional specificity of 1,4-substitution. View Source
- [3] Bilci, N. A.; Cahill, E.; Feldman, D. L.; et al. Diaminoindanes as microsomal triglyceride transfer protein inhibitors. In vivo efficacy data: rat and dog models. View Source
